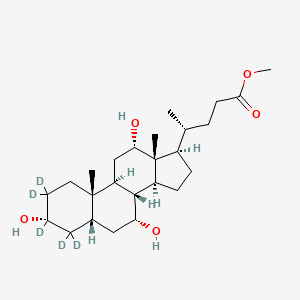![molecular formula C10H11ClN2O4S B13419598 (6R,7R)-7-[(2-chloroacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13419598.png)
(6R,7R)-7-[(2-chloroacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Deacetylated cephalothiazide is a derivative of cephalothiazide, a compound belonging to the class of thiazide diuretics. Thiazide diuretics are commonly used to treat hypertension and edema by inhibiting sodium reabsorption in the kidneys. Deacetylated cephalothiazide is formed by the removal of acetyl groups from cephalothiazide, which can alter its chemical properties and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of deacetylated cephalothiazide typically involves the deacetylation of cephalothiazide. This can be achieved through various chemical reactions, including the use of deacetylating agents such as sodium hydroxide or potassium hydroxide under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the removal of acetyl groups.
Industrial Production Methods
In an industrial setting, the production of deacetylated cephalothiazide may involve large-scale deacetylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, to ensure high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the deacetylation process.
化学反应分析
Types of Reactions
Deacetylated cephalothiazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various alkylated or acylated derivatives.
科学研究应用
Deacetylated cephalothiazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its diuretic properties and potential therapeutic applications in treating hypertension and edema.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
The mechanism of action of deacetylated cephalothiazide involves its interaction with the sodium-chloride symporter in the distal convoluted tubule of the nephron. By inhibiting this symporter, the compound reduces sodium reabsorption, leading to increased excretion of sodium and water. This diuretic effect helps to lower blood pressure and reduce fluid accumulation in the body.
相似化合物的比较
Similar Compounds
Hydrochlorothiazide: Another thiazide diuretic with similar mechanisms of action but different chemical structure.
Chlorothiazide: A thiazide diuretic with a similar therapeutic profile but different pharmacokinetic properties.
Bendroflumethiazide: A thiazide diuretic with a longer duration of action compared to deacetylated cephalothiazide.
Uniqueness
Deacetylated cephalothiazide is unique due to its specific deacetylation, which can alter its pharmacokinetic and pharmacodynamic properties. This modification may result in differences in absorption, distribution, metabolism, and excretion compared to other thiazide diuretics. Additionally, the deacetylated form may exhibit distinct biological activities and therapeutic effects.
属性
分子式 |
C10H11ClN2O4S |
|---|---|
分子量 |
290.72 g/mol |
IUPAC 名称 |
(6R,7R)-7-[(2-chloroacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C10H11ClN2O4S/c1-4-3-18-9-6(12-5(14)2-11)8(15)13(9)7(4)10(16)17/h6,9H,2-3H2,1H3,(H,12,14)(H,16,17)/t6-,9-/m1/s1 |
InChI 键 |
MFZJRMPXTUBQDD-HZGVNTEJSA-N |
手性 SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCl)SC1)C(=O)O |
规范 SMILES |
CC1=C(N2C(C(C2=O)NC(=O)CCl)SC1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


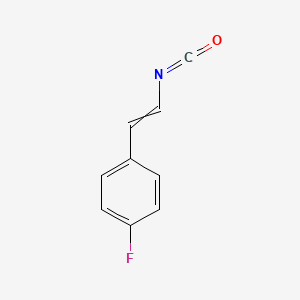
![disodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13419532.png)
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethenyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13419557.png)
![2-[(Z)-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-ylidene]amino]oxyacetic acid](/img/structure/B13419558.png)

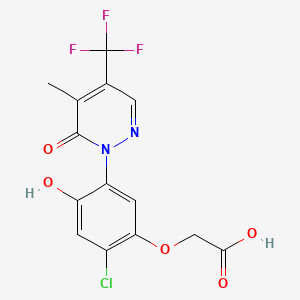
![[3-(Benzyloxy)-4-methoxyphenyl]acetyl chloride](/img/structure/B13419564.png)
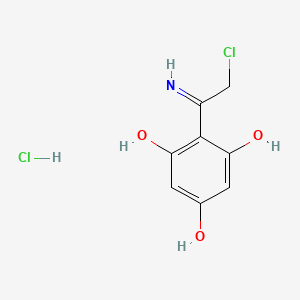
![(6R,7R)-7-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13419569.png)
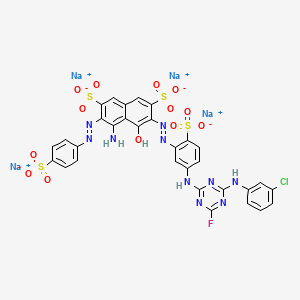
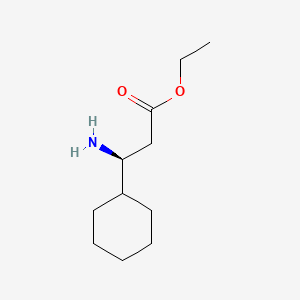
![10-[2-(1-Methyl-1-oxidopiperidin-1-ium-2-yl)ethyl]-2-methylsulfonylphenothiazine 5,5-dioxide](/img/structure/B13419581.png)
![N-(3-chloro-4-fluorophenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B13419584.png)
